molecular formula C16H32O3 B12648727 2-Hydroxy-13-methylpentadecanoic acid CAS No. 29004-87-3

2-Hydroxy-13-methylpentadecanoic acid

Cat. No.: B12648727
CAS No.: 29004-87-3
M. Wt: 272.42 g/mol
InChI Key: FEWKXMPRLAFZAH-UHFFFAOYSA-N
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Description

2-Hydroxy-13-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the thirteenth carbon of the pentadecanoic acid chain. It is a long-chain fatty acid that plays a significant role in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-13-methylpentadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 13-methylpentadecanoic acid using specific catalysts and reaction conditions. For instance, the reaction of 13-methylpentadecanoic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-13-methylpentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 2-Keto-13-methylpentadecanoic acid or 2-Carboxy-13-methylpentadecanoic acid.

    Reduction: 2-Hydroxy-13-methylpentadecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-13-methylpentadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-13-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can influence various biological processes, including lipid metabolism and signal transduction pathways.

Comparison with Similar Compounds

    13-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon.

    2-Hydroxyhexadecanoic acid: Similar structure but with a different chain length.

    2-Hydroxy-14-methylpentadecanoic acid: Similar structure but with the methyl group at the fourteenth carbon.

Uniqueness: 2-Hydroxy-13-methylpentadecanoic acid is unique due to its specific branching and hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

29004-87-3

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-hydroxy-13-methylpentadecanoic acid

InChI

InChI=1S/C16H32O3/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)

InChI Key

FEWKXMPRLAFZAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

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